3-(3-acetyl-1H-indol-1-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-acetylindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(15)11-8-14(7-6-13(16)17)12-5-3-2-4-10(11)12/h2-5,8H,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVWXXMZRUKODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292739 | |
| Record name | 3-Acetyl-1H-indole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-44-4 | |
| Record name | 3-Acetyl-1H-indole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-1H-indole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological and Biological Activity Investigations of 3 3 Acetyl 1h Indol 1 Yl Propanoic Acid and Its Congeners
Broad Spectrum Pharmacological Relevance of Indole (B1671886) Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of natural and synthetic bioactive compounds. researchgate.net Indole alkaloids, a major class of natural products derived from plants, microorganisms, and marine life, exhibit a wide spectrum of pharmaceutical applications. rawdatalibrary.net These activities include anticancer, anti-inflammatory, antiviral, antimicrobial, and antioxidant properties. rawdatalibrary.netthepharmajournal.com
The versatility of the indole nucleus allows it to interact with a multitude of biological targets. nih.gov For instance, aryl propionic acid derivatives, a broad family of compounds, are known for a range of biological effects, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer activities. orientjchem.org The therapeutic importance of the indole motif is exemplified by well-known anticancer drugs like vincristine (B1662923) and vinblastine. nih.gov This has spurred extensive research into designing and synthesizing novel indole-containing compounds to explore new therapeutic avenues. rawdatalibrary.netmdpi.com
Assessment of Biological Activity of 3-(3-Acetyl-1H-indol-1-yl)propanoic Acid
No specific data from in vitro assays or studies on cellular models for this compound were identified in the reviewed literature. However, studies on related indole propanoic acids have shown various effects. For example, Indole-3-propionic acid (IPA) has been observed to reduce the proliferation and metastasis of cancer cells in cell-based experiments. nih.gov
Specific enzyme inhibition studies for this compound have not been reported. However, research on related compounds provides insights into potential activities. For instance, a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids was designed and found to be potent inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.gov Another related compound, Indole propionic acid (IPA), has been shown to inhibit the tryptophan biosynthesis pathway in mycobacteria by targeting the enzyme anthranilate synthase TrpE. frontiersin.orgnih.gov
A specific receptor binding profile for this compound is not available. The binding affinity of indole derivatives is highly dependent on the substitution pattern on the indole core. For example, different N-substituted and C5-substituted indole derivatives have been evaluated for their binding affinity to serotonin (B10506) receptors (like 5-HT6) and melatonin (B1676174) receptors, showing that small structural modifications can significantly alter receptor affinity. nih.govmdpi.com
Specific Pharmacological Activities Identified in Related Indole Propanoic Acids
While data on this compound is sparse, studies on its congeners—other indole propanoic acids—have revealed significant biological activities, particularly in the realm of cancer research.
The anticancer potential of the indole scaffold is well-documented. nih.govmdpi.com Various indole derivatives have been investigated for their ability to inhibit cancer cell growth through diverse mechanisms. mdpi.com
Structurally related indole propanoic acids and their derivatives have shown notable anti-proliferative effects. For example, Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, has demonstrated cytostatic properties in breast cancer cells by activating Aryl Hydrocarbon Receptor (AHR) and Pregnane X Receptor (PXR). nih.gov Another study synthesized a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives and evaluated their antiproliferative activity against human lung adenocarcinoma cells (A549). mdpi.com Several of these compounds exhibited potent cytotoxic effects. mdpi.com
Interestingly, the nature of the substitution on the indole ring plays a critical role. In a study on indole-functionalized derivatives of betulin (B1666924), it was found that the presence of an acetyl group at the C-3 position was unfavorable for anticancer effects when compared to a free hydroxyl group. nih.gov
Below is a table summarizing the anti-proliferative activities of selected indole propanoic acid congeners.
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Key Findings |
| Indole-3-propionic acid (IPA) | Breast Cancer Cells | Cytostatic properties, reduced proliferation and metastasis. | Activity mediated through AHR and PXR receptors. nih.govnih.gov |
| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | U937 cells | Inhibition of cPLA2α | Essential for anti-inflammatory activity, but cPLA2α is also implicated in cancer. nih.gov |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (Human Lung Adenocarcinoma) | Structure-dependent antiproliferative activity. | Derivatives with a hydroxyimino moiety showed potent cytotoxicity, some surpassing cisplatin. mdpi.com |
| Indole-functionalized betulin derivatives | MCF-7 (Breast Cancer) | Anticancer effects. | An acetyl group at C-3 was found to be unfavorable for activity compared to a hydroxyl group. nih.gov |
| (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) | Jurkat, K562, U937, HL60 | High cytotoxic activity. | Exceeded the cytotoxicity of artemisinin (B1665778) by a significant margin. thepharmajournal.com |
Antimicrobial and Antifungal Efficacy
Derivatives of indole-propanoic acid have been the subject of numerous studies to evaluate their efficacy against microbial and fungal pathogens. A series of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl} propanoic acid compounds were synthesized and screened for their antimicrobial activities. researchgate.net These compounds demonstrated a range of inhibitory effects against various bacterial and fungal strains.
For instance, certain derivatives showed notable activity against Proteus mirabilis and Bacillus subtilis. researchgate.net The introduction of different substituents on the phenyl ring was found to modulate the antimicrobial potency of these indolepropanoic acid derivatives. researchgate.net
Similarly, studies on other related structures, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, have also shown promising antimicrobial effects. At a concentration of 64 µg/mL, these compounds demonstrated good activity against the yeast-like fungus Candida albicans and also showed suppressive action against Escherichia coli and Staphylococcus aureus. mdpi.comresearchgate.net The incorporation of sulfonamide moieties into related heterocyclic structures like thiazolidinones and azetidinones has also been explored, with some of the resulting compounds showing significant antifungal activity, particularly against Colletotrichum capsici. nih.gov
| Compound Class | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|
| 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl} propanoic acids | Proteus mirabilis, Bacillus subtilis | Notable activity was demonstrated. | researchgate.net |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Good activity against C. albicans and suppression of E. coli and S. aureus at 64 µg/mL. | mdpi.comresearchgate.net |
| Thiazolidinones and Azetidinones with sulfonamide moiety | Colletotrichum capsici | Significant antifungal activity, comparable to fluconazole (B54011) in some cases. | nih.gov |
Anti-inflammatory Properties
Indole-3-propionic acid (IPA), a close structural analog and a metabolite of tryptophan produced by intestinal flora, has demonstrated significant anti-inflammatory effects across various studies. nih.gov It has been shown to alleviate inflammation in chondrocytes and shows potential in the management of osteoarthritis. nih.gov The anti-inflammatory action of IPA is attributed to its ability to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types including liver, colon, and muscle cells. nih.gov
In a study on osteoarthritis, IPA treatment was found to mitigate cartilage degradation and synovial inflammation. nih.gov It significantly lowered the total synovitis scores and cartilage OARSI scores in an animal model. nih.gov Furthermore, immunohistochemical analysis revealed a decrease in the expression of inflammatory and degradative markers like IL-6, MMP-3, MMP-13, and ADAMTS-5, alongside an increase in the protective molecules aggrecan and collagen-II. nih.gov These findings underscore the potential of IPA to attenuate the progression of osteoarthritis. nih.gov Further research has shown that IPA can protect mice from colitis by enhancing the intestinal barrier, which points to its potent anti-inflammatory effects in the gastrointestinal tract. nih.gov
Antiviral Activity
The indole nucleus is a key structural motif in the development of antiviral agents. A notable example is a derivative of indole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, which has shown potent in vitro activity against SARS-CoV-2. nih.govactanaturae.runih.gov
This compound was found to completely inhibit the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. nih.govactanaturae.ruactanaturae.ru It exhibited a high selectivity index of 78.6 and a half-maximal inhibitory concentration (IC50) of 1.06 µg/mL. nih.govactanaturae.ruactanaturae.ru In addition to its direct antiviral effect, the compound also demonstrated interferon-inducing activity and was capable of suppressing the formation of syncytia induced by the SARS-CoV-2 spike protein by 89%. nih.govactanaturae.runih.gov
| Parameter | Value | Reference |
|---|---|---|
| Compound | Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | nih.govactanaturae.runih.gov |
| Virus | SARS-CoV-2 | nih.govactanaturae.runih.gov |
| Concentration for complete viral replication inhibition | 52.0 μM | nih.govactanaturae.ruactanaturae.ru |
| IC50 | 1.06 µg/mL | nih.govactanaturae.ruactanaturae.ru |
| Selectivity Index (SI) | 78.6 | nih.govactanaturae.ru |
| Syncytium Formation Suppression | 89% | nih.govactanaturae.runih.gov |
Antimalarial Activity
The indole scaffold is also being explored for its potential in developing new antimalarial drugs. Research into artemisinin-based hybrid drugs has highlighted the superior antimalarial activity of these compounds against chloroquine-resistant parasites compared to the individual components administered as a combination. nih.gov
In a study focusing on novel 3,3-spiroanellated 5-aryl, 6-arylvinyl-substituted 1,2,4-trioxanes, several compounds demonstrated significant antimalarial activity against the multidrug-resistant Plasmodium yoelii nigeriensis in mice. nih.gov Compounds 22, 25, and 26 provided 100% protection at a dose of 96 mg/kg for 4 days. nih.gov The most active compound, number 25, maintained 100% protection even at a lower dose of 24 mg/kg for 4 days, highlighting its potent antimalarial efficacy. nih.gov
Anticholinesterase Activity
Certain indole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. A study on six N-alkyl and N-aryl 5-(1,3,3-trimethylindolinyl) carbamates revealed their structure-activity relationships in inhibiting eel AChE. nih.gov
The study demonstrated that the inhibitory potential of these carbamates varied based on their N-substituents. Compound II in the series, 5-(1,3,3-trimethylindolinyl)N-methylcarbamate, showed a particularly high affinity for the enzyme, with a dissociation constant (Kd) of 7.14 x 10⁻⁸ M, which is greater than that of many irreversible inhibitors reported in the literature. nih.gov This suggests the potential of these indole-based carbamates in addressing cholinergic deficits associated with various neurological conditions. nih.gov
Other Noteworthy Biological Activities
Beyond the aforementioned activities, congeners of this compound have been investigated for other biological effects, most notably anticancer activity. A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their antiproliferative effects. mdpi.com
Within this series, compounds bearing an oxime functionality, specifically compounds 21 and 22, demonstrated the most potent cytotoxicity against the A549 human lung adenocarcinoma cell line, with IC50 values of 5.42 µM and 2.47 µM, respectively. mdpi.com This efficacy surpassed that of the standard chemotherapeutic agent, cisplatin. mdpi.com These findings highlight the potential of this class of compounds as a scaffold for the development of novel anticancer agents. mdpi.com
Mechanism of Action Studies
The mechanisms underlying the diverse biological activities of indole-propanoic acid and its congeners are a subject of ongoing research. For the anti-inflammatory effects of Indole-3-propionic acid (IPA), studies suggest that it operates through the Aryl hydrocarbon Receptor (AhR)/NF-κB signaling axis. nih.gov
IPA has also been shown to play a crucial role in maintaining metabolic homeostasis. It can improve blood glucose levels, enhance insulin (B600854) sensitivity, and inhibit the synthesis of lipids and inflammatory factors in the liver. nih.gov Furthermore, IPA helps in correcting intestinal microbial imbalances, maintaining the integrity of the intestinal barrier, and suppressing the intestinal immune response. nih.gov In the context of inflammatory bowel disease, IPA is thought to exert its protective effects primarily by enhancing the intestinal barrier function rather than through direct anti-inflammatory actions, especially when systemic levels are depleted. nih.gov
The antiviral mechanism of the indole-3-carboxylic acid derivative against SARS-CoV-2 involves the inhibition of viral replication and the suppression of spike protein-induced syncytium formation, which is a key pathological feature of COVID-19. nih.govactanaturae.ru The compound's interferon-inducing activity also suggests that it may act by stimulating the host's innate immune response against the virus. nih.govactanaturae.ru
Molecular Target Identification
Investigations into the congeners of this compound, particularly Indole-3-propionic acid (IPA), have identified several key molecular targets through which these compounds may exert their biological effects. These targets are diverse, reflecting the pleiotropic activities of indole derivatives in various physiological and pathological processes.
One of the primary mechanisms of action for IPA involves its interaction with nuclear receptors. Studies have identified the Aryl hydrocarbon receptor (AhR) and the Pregnane X receptor (PXR) as principal targets for the biological activities of IPA. mdpi.comfrontiersin.org These receptors are crucial in regulating xenobiotic metabolism, immune responses, and maintaining intestinal homeostasis. The activation of PXR by IPA, for instance, has been shown to induce the transcription of target genes involved in detoxification and gut barrier function. frontiersin.org
Another significant molecular target identified for IPA is Heat shock protein 70 (HSP70) . patsnap.com Research has demonstrated that IPA can interact with HSP70, leading to the induction of apoptosis in specific immune cell populations, such as Th1 and Th17 cells. patsnap.com This interaction highlights a potential mechanism for the anti-inflammatory effects of IPA observed in models of intestinal inflammation. patsnap.com
In the context of antimicrobial activity, IPA has been found to inhibit mycobacterial growth by targeting the tryptophan biosynthesis pathway. Specifically, it acts as an allosteric inhibitor of anthranilate synthase (TrpE) , an essential enzyme for tryptophan production in mycobacteria. nih.gov This targeted inhibition presents a novel antibiotic mechanism. nih.gov
Furthermore, the neuroprotective potential of indole propanoic acid derivatives has been linked to the inhibition of cholinesterases. A conjugate of curcumin (B1669340) and IPA demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes that are key targets in the management of cognitive dysfunction. acs.org
The table below summarizes the identified molecular targets for Indole-3-propionic acid, a key congener of the title compound.
| Compound Name | Molecular Target | Biological Context |
| Indole-3-propionic acid | Aryl hydrocarbon receptor (AhR) | Immune modulation, Intestinal homeostasis mdpi.com |
| Indole-3-propionic acid | Pregnane X receptor (PXR) | Detoxification, Gut barrier function mdpi.comfrontiersin.org |
| Indole-3-propionic acid | Heat shock protein 70 (HSP70) | Anti-inflammatory, Induction of T-cell apoptosis patsnap.com |
| Indole-3-propionic acid | Anthranilate synthase (TrpE) | Antimycobacterial activity nih.gov |
| Curcumin-IPA diester | Acetylcholinesterase (AChE) | Neuroprotection, Cognitive function acs.org |
| Curcumin-IPA diester | Butyrylcholinesterase (BChE) | Neuroprotection, Cognitive function acs.org |
Pathway Analysis in Cellular Systems
The engagement of specific molecular targets by indole propanoic acid derivatives leads to the modulation of various cellular pathways, which underlies their observed biological activities. Pathway analysis in different cellular systems has provided insights into the mechanisms by which these compounds influence cellular function, from inflammation and metabolism to cell survival.
A prominent pathway influenced by Indole-3-propionic acid (IPA) is the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway . nih.govspandidos-publications.com In intestinal epithelial cells, IPA has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation by inhibiting this pathway. nih.govspandidos-publications.com This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, thereby protecting the intestinal barrier integrity. nih.govspandidos-publications.com
IPA has also been identified as a modulator of mitochondrial function . frontiersin.org Studies in cardiomyocytes have revealed that acute exposure to IPA can enhance maximal mitochondrial respiration, while chronic exposure may lead to mitochondrial dysfunction. frontiersin.org This dual effect suggests a complex regulatory role for IPA in cellular energy metabolism.
In the context of metabolic disorders, research in rat granulosa cells has demonstrated that IPA can ameliorate the negative effects of high glucose by influencing pathways related to steroidogenesis and endoplasmic reticulum (ER) stress . nih.gov IPA was found to regulate the expression of key steroidogenic enzymes and markers of ER stress, in addition to suppressing apoptosis. nih.gov
Furthermore, the role of IPA in maintaining the intestinal barrier function is a critical aspect of its biological activity. nih.govphysiology.org It has been shown to enhance the expression of tight junction proteins, which are essential for the integrity of the epithelial barrier. nih.gov This effect is partly mediated through the regulation of inflammatory signaling pathways. nih.govphysiology.org
The table below outlines the key cellular pathways affected by Indole-3-propionic acid.
| Compound Name | Cellular Pathway | Cellular System | Observed Effect |
| Indole-3-propionic acid | TLR4/NF-κB Pathway | Intestinal Epithelial Cells | Inhibition of inflammation, cytokine release, and apoptosis nih.govspandidos-publications.com |
| Indole-3-propionic acid | Mitochondrial Respiration | Cardiomyocytes | Modulation of mitochondrial function frontiersin.org |
| Indole-3-propionic acid | Steroidogenesis & ER Stress | Rat Granulosa Cells | Regulation of steroid production and suppression of ER stress and apoptosis nih.gov |
| Indole-3-propionic acid | Intestinal Barrier Function | Intestinal Epithelial Cells | Enhancement of tight junction protein expression nih.gov |
Structure Activity Relationship Sar Studies of 3 3 Acetyl 1h Indol 1 Yl Propanoic Acid Derivatives
Impact of Indole (B1671886) Ring Substituents on Bioactivity
Substituents on the indole ring can dramatically alter the bioactivity of indole derivatives by influencing their electronic properties, lipophilicity, and steric interactions with target receptors. In studies on related indole-propanoic acid derivatives designed as GPR40 agonists, the position and nature of substituents on an associated aryl group were found to be critical. For instance, halogen substitution at the ortho-position of an aryl group attached to the indole core showed the highest agonistic activity, with the potency decreasing in the order of Br > Cl > F > H. nih.gov This suggests that the substituent may not only serve as a steric blocker to control the ligand's conformation but could also be directly involved in receptor interactions. nih.gov
In another series of multitarget-directed ligands, halogen substitution with fluorine or bromine at the C-5 position of the indole ring led to an increased affinity for the serotonin (B10506) transporter (SERT) compared to unsubstituted analogues. nih.gov This highlights that for different biological targets, the optimal substitution pattern on the indole ring can vary significantly. Electronic parameters are often second in importance to steric factors, but the position of the substituent has a considerable effect on the biological activity trend. nih.gov The indole N-H group itself can also be vital; in one study, N-methylation of the indole nitrogen resulted in a near-complete loss of GPR40 agonistic activity, indicating its involvement in a crucial hydrogen bond with the receptor. nih.gov
Table 1: Impact of Ortho-Substituents on GPR40 Agonistic Activity in a Series of Indole-Propanoic Acid Derivatives
| Compound (Substituent) | Agonistic Activity (EC50) |
|---|---|
| o-Br | 9.4 nM |
| m-Br | ~1.88 µM |
| o-Cl | Moderate (micromolar) |
| o-F | Moderate (micromolar) |
Data sourced from a study on indole-5-propanoic acid derivatives, illustrating the principle of substituent impact. nih.gov
Role of the Propanoic Acid Moiety in Biological Interactions
The propanoic acid moiety is a key pharmacophore for many indole-based compounds, particularly those targeting receptors that recognize a carboxylic acid group. This acidic functional group is often essential for anchoring the ligand into the binding pocket of a receptor through strong polar interactions.
For example, in the GPR40 receptor, the carboxylate group of agonists forms a critical network of polar interactions with key amino acid residues such as Arginine (Arg183, Arg258) and Tyrosine (Tyr91). nih.gov This interaction is considered fundamental for the compound's agonistic activity. nih.gov The length and flexibility of the propanoic acid chain are also important, allowing the carboxylate head to orient itself optimally within the binding site. This moiety belongs to the class of indolyl carboxylic acids, which are defined by a carboxylic acid chain of at least two carbons linked to an indole ring. drugbank.com The presence of this group is a defining feature for biological interactions in numerous indole derivatives. researchgate.netalliedacademies.org
Influence of the Acetyl Group on Pharmacological Profiles
The 3-acetyl group is a significant feature that distinguishes this class of compounds. 3-Acetyl indole itself is a widely used starting material for the synthesis of many bioactive indole alkaloids, underscoring the importance of substitution at this position. nih.govdntb.gov.ua The acetyl group at the C3 position influences the electronic character of the indole ring and provides a potential hydrogen bond acceptor site, which can be crucial for receptor binding and defining the pharmacological profile.
In studies of related indole-3-acetic acid (IAA) analogues, enzymatic oxidation at the indole-3 position is a key step in their metabolism. nih.govfrontiersin.org The nature of the substituent at C3 can influence the compound's stability and metabolic fate. While direct SAR data on varying the acetyl group in 3-(3-acetyl-1H-indol-1-yl)propanoic acid is limited, the C3 position is a common point of modification in drug design. Altering the acetyl group—for example, by reducing it to an ethyl group or oxidizing it to a carboxylic acid—would significantly change the molecule's steric and electronic properties, leading to a different pharmacological profile.
Conformational Analysis and its Relation to Activity
The three-dimensional shape (conformation) of a molecule is paramount for its ability to bind to a biological target. For a flexible molecule like this compound, which has a rotatable propanoic acid chain, conformational analysis is key to understanding its activity. The spatial arrangement of the indole ring, the acetyl group, and the terminal carboxylate is critical.
Studies on related compounds have shown that substituents can act as "steric blockers" that help to lock the molecule into a specific, bioactive conformation. nih.gov The dramatic difference in activity between ortho- and meta-substituted derivatives in some series can be attributed to the preferred conformation adopted by the molecule, which either facilitates or hinders optimal binding to the receptor. nih.gov Therefore, the interplay between the propanoic acid chain and substituents on the indole ring likely dictates the molecule's preferred shape and, consequently, its biological activity.
Computational Approaches in SAR Analysis
Computational chemistry provides powerful tools to predict and rationalize the SAR of novel compounds, saving time and resources in drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method helps to visualize the specific molecular interactions that stabilize the ligand-protein complex. For instance, docking simulations of indole-propanoic acid derivatives into the GPR40 receptor have revealed that the carboxylate moiety forms hydrogen bonds with key residues like Arg183 and Arg258. nih.gov These simulations also identified a hydrogen bond between the indole N-H and the backbone of Leu138, explaining why methylation of this nitrogen leads to a loss of activity. nih.gov Such studies provide a structural basis for the observed SAR and can guide the design of more potent and selective analogues. alliedacademies.org
QSAR is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. In a 3D-QSAR study on a series of indole derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) were used to build predictive models. nih.gov These models correlate the steric and electrostatic fields of the molecules with their observed activity. The robustness of these models is validated internally and externally, with high correlation coefficients (e.g., q² > 0.5, r²ncv > 0.95) indicating a strong predictive ability. nih.gov Other studies have found linear correlations between biological activity and specific molecular descriptors, such as the molecular refractive index (a steric parameter), highlighting the importance of molecular size and shape. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is an essential computational methodology in the field of drug discovery. It serves to define the specific three-dimensional arrangement of chemical features that a molecule must possess to elicit a particular biological response. In the context of derivatives of this compound, the elucidation of their pharmacophoric characteristics is fundamental to understanding their structure-activity relationships (SAR). While dedicated pharmacophore models for this compound are not widely available in published research, the structural analogy of its derivatives to established inhibitors of specific enzymes enables the application of pre-existing pharmacophore models.
Derivatives of indole propanoic acid have been recognized as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a role in inflammatory pathways. nih.gov Investigations into inhibitors of cPLA2α have resulted in the creation of distinct pharmacophore models that can be utilized to explain the activity of compounds such as this compound.
A significant study in this domain led to the creation of a ligand-based 3D pharmacophore model for inhibitors of cPLA2α. nih.govnih.gov This model was formulated using a varied collection of known inhibitors and was successful in pinpointing the critical chemical features necessary for biological activity.
The pharmacophore model developed for cPLA2α inhibitors generally consists of a mix of hydrophobic areas, hydrogen bond acceptors, and a feature that is negatively ionizable. nih.gov The indole nucleus of this compound and its related compounds can suitably fit into a hydrophobic pocket within the active site of the enzyme. The propanoic acid side chain offers a vital negatively ionizable feature, which is frequently crucial for securing the ligand to a corresponding positively charged or polar area of the receptor. The acetyl group located at the 3-position of the indole ring may function as a hydrogen bond acceptor, thereby enhancing the binding affinity.
The effectiveness of this pharmacophore model was confirmed using measures such as the Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) curve analysis, which showed its capability to differentiate between active and inactive compounds. nih.gov
The subsequent table provides a summary of the key pharmacophoric features that have been identified for inhibitors of cPLA2α. These features can be used to comprehend the SAR of derivatives of this compound.
| Feature ID | Feature Type | Location/Contribution in this compound |
| H1 | Hydrophobic | Indole ring |
| HBA1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the acetyl group |
| HBA2 | Hydrogen Bond Acceptor | Carbonyl oxygen of the propanoic acid |
| NI1 | Negative Ionizable | Carboxylate group of the propanoic acid |
The spatial configuration of these features is of utmost importance. For effective binding and inhibition to occur, the distance and angles between the hydrophobic center, the hydrogen bond acceptors, and the negative ionizable feature must be in alignment with the complementary features in the active site of cPLA2α.
By mapping the structure of this compound onto this pharmacophore model, its potential as a cPLA2α inhibitor can be predicted. The indole ring corresponds to the hydrophobic feature (H1), the acetyl carbonyl group aligns with a hydrogen bond acceptor site (HBA1), and the carboxylate group of the propanoic acid serves the dual purpose of fulfilling the negative ionizable feature (NI1) and acting as a second hydrogen bond acceptor (HBA2). This correspondence indicates that this compound has the requisite chemical features to interact with the active site of cPLA2α, as forecasted by the pharmacophore model.
Subsequent SAR studies on derivatives of this compound could entail the modification of substituents on the indole ring or the alteration of the length and composition of the propanoic acid side chain to enhance the fit within the pharmacophore model and improve inhibitory activity.
Advanced Research Avenues and Future Directions
Application of 3-(3-Acetyl-1H-indol-1-yl)propanoic Acid as a Scaffold for Novel Drug Discovery
The indole (B1671886) scaffold is exceptionally versatile and can interact with a multitude of biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net This versatility has led to the development of indole derivatives with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. researchgate.netmdpi.comopenmedicinalchemistryjournal.com
The structure of this compound, featuring an acetyl group at the 3-position and a propanoic acid chain at the 1-position of the indole ring, offers several points for chemical modification to create a library of novel compounds. The acetyl group can be a key pharmacophoric feature, while the propanoic acid side chain can be modified to fine-tune the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for drug-likeness.
The potential therapeutic applications of derivatives of this scaffold are vast. For instance, indole derivatives have been investigated as inhibitors of various enzymes and receptors implicated in disease. researchgate.net The structural similarity to other biologically active indole compounds suggests that derivatives of this compound could be explored for similar therapeutic targets.
Table 1: Therapeutic Targets of Indole Derivatives
| Therapeutic Area | Target | Example of Indole Derivative Class |
| Oncology | Tubulin, Protein Kinases, Histone Deacetylases (HDACs) | Vinca alkaloids, Indole-acrylamide derivatives |
| Infectious Diseases | Bacterial cell membrane, Viral enzymes | Substituted indoles, Indole-based antivirals |
| Inflammation | Cyclooxygenase (COX) enzymes | Indomethacin and analogues |
| Neurological Disorders | 5-HT receptors, Monoamine oxidase (MAO) | Triptans, Indole-hydrazone hybrids |
This table presents examples of therapeutic targets for the broader class of indole derivatives, suggesting potential areas of investigation for derivatives of this compound.
Development of Prodrugs and Targeted Delivery Systems
A significant challenge in drug development is achieving adequate bioavailability and targeted delivery to the site of action. hilarispublisher.com Prodrug strategies involve chemically modifying a drug to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). mdpi.com The modified drug, or prodrug, is inactive and is converted to the active parent drug in the body.
For this compound, the carboxylic acid group of the propanoic acid side chain is an ideal handle for creating ester or amide prodrugs. This approach has been successfully used for other acidic drugs to enhance their lipophilicity and membrane permeability. mdpi.com For example, the antiviral drug oseltamivir (B103847) is an ethyl ester prodrug of its active carboxylic acid metabolite, which has significantly improved oral bioavailability. mdpi.com
Furthermore, targeted delivery systems can be designed to release the drug at a specific site, thereby increasing efficacy and reducing off-target side effects. A conjugate of indole-3-propionic acid with 5-aminonicotinic acid has been shown to mitigate colonic damage and inflammation, demonstrating the potential for targeted delivery to the colon. researchgate.net Similarly, indole-3-acetic acid has been investigated as a prodrug for use in antibody-directed enzyme prodrug therapy (ADEPT), where an enzyme linked to a tumor-targeting antibody activates the prodrug at the tumor site. google.com
Investigation of Synergistic Effects with Existing Therapeutic Agents
Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. This approach can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects.
Indole derivatives have shown promise in synergistic combinations with existing drugs. For instance, certain substituted indole derivatives have been found to act synergistically with standard antibiotics against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov These indole compounds appear to work by permeabilizing the bacterial cell membrane, thereby allowing the antibiotic to reach its intracellular target. nih.gov
In the context of cancer, some indole derivatives have been shown to enhance the efficacy of chemotherapeutic agents like doxorubicin (B1662922). mdpi.com The combination of these indoles with doxorubicin resulted in strong synergism in breast cancer cell lines and inhibited cancer cell migration. mdpi.com Given these findings, it would be a valuable research direction to investigate whether this compound or its derivatives can act synergistically with other therapeutic agents to improve treatment outcomes.
Exploration of Metabolites and Their Biological Significance
The metabolism of a drug can significantly influence its efficacy and safety. Metabolites can be active, inactive, or even toxic. Indole-3-propionic acid (IPA), a close structural analog of the title compound, is a well-known metabolite of tryptophan produced by the gut microbiota. oup.commdpi.com IPA has been shown to have a range of beneficial biological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. nih.gov
The study of microbial metabolism of tryptophan and its derivatives is a rapidly growing field. nih.gov For example, the psychedelic compound dimethyltryptamine (DMT) is metabolized to indole-3-acetic acid. wikipedia.org Investigating how the gut microbiota might metabolize this compound could reveal novel bioactive metabolites with therapeutic potential.
Integration with Omics Technologies for Systems-Level Understanding
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for understanding the complex biological effects of a compound at a systems level. nih.gov These technologies can help to identify the molecular targets of a drug, elucidate its mechanism of action, and discover biomarkers for its efficacy.
Metabolomics has been used to profile indole compounds in biological samples and to identify potential biomarkers for various diseases. mdpi.com For example, untargeted metabolomics of seminal plasma has been used to identify metabolites, including indole derivatives, that are associated with semen quality. mdpi.com
Transcriptomics can reveal how a compound alters gene expression. For instance, transcriptomic approaches have been used to study how plant hormones like auxin (indole-3-acetic acid) affect the growth and development of fungi. plos.org Applying these omics technologies to study the effects of this compound could provide a comprehensive understanding of its biological activities and pave the way for its rational development as a therapeutic agent.
Emerging Synthetic Strategies for Complex Indole Propanoic Acid Architectures
The development of novel and efficient synthetic methods is crucial for creating libraries of diverse indole derivatives for drug discovery. openmedicinalchemistryjournal.com A number of "green chemistry" approaches have been developed for the synthesis of indoles, which aim to reduce the environmental impact of chemical synthesis. openmedicinalchemistryjournal.com
For the synthesis of complex indole propanoic acid architectures, chemoselective transformations are often required. For example, hydroxyalkylindolyl acetic and propanoic acids have been prepared from a common dimethyl ester intermediate through chemoselective hydrolysis and reduction steps. researchgate.netresearchgate.net
Furthermore, new hybrid molecules incorporating the indole-3-propionic acid scaffold have been synthesized and evaluated for their biological activities. nih.govmdpi.comnih.gov These emerging synthetic strategies can be applied to this compound to generate a wide range of novel derivatives with potentially improved therapeutic properties.
Addressing Challenges in Potency, Selectivity, and Bioavailability
The development of any new drug is fraught with challenges related to its potency, selectivity, and bioavailability. hilarispublisher.com Potency refers to the concentration of a drug required to produce a given effect, while selectivity refers to its ability to act on a specific target without affecting other molecules in the body. Bioavailability is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. hilarispublisher.com
A variety of strategies are being employed to overcome these challenges for small-molecule drugs. mdpi.combioanalyticalresearch.com These include structural modifications of the drug molecule, the use of advanced formulation techniques, and the development of targeted drug delivery systems. mdpi.comnih.gov
Table 2: Strategies to Overcome Challenges in Drug Development
| Challenge | Strategy | Description |
| Poor Solubility | Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in its amorphous form to enhance solubility and dissolution rate. |
| Nanoparticle Formulations | Reducing the particle size of the drug to the nanoscale increases its surface area and dissolution rate. | |
| Low Permeability | Prodrugs | Chemical modification of the drug to increase its lipophilicity and ability to cross cell membranes. mdpi.com |
| Lipid-Based Formulations | The drug is dissolved in a mixture of oils and surfactants to form an emulsion that can be more easily absorbed. mdpi.com | |
| Lack of Selectivity | Structure-Activity Relationship (SAR) Studies | Systematic modification of the drug's structure to optimize its interaction with the target and minimize off-target effects. researchgate.net |
| Targeted Delivery Systems | Use of carriers like antibodies or nanoparticles to deliver the drug specifically to the site of action. mdpi.com |
This table summarizes common challenges in drug development and the strategies being used to address them, which are applicable to the development of derivatives of this compound.
By applying these strategies, the challenges associated with the development of this compound and its derivatives as therapeutic agents can be addressed, ultimately paving the way for the discovery of new and effective medicines.
Future Perspectives in Indole-Based Chemical Biology
The indole nucleus is a cornerstone in medicinal chemistry and chemical biology, recognized for its structural versatility and presence in a multitude of biologically active compounds. bio-connect.nljchr.orgresearchgate.net The compound this compound, which integrates the key pharmacophores of a 3-acetylindole (B1664109) and a propanoic acid side chain, stands at the intersection of several promising research trajectories. While specific research on this exact molecule is not extensively documented, its structural components suggest significant potential for future applications in chemical biology, building on the wealth of knowledge surrounding related indole derivatives. nih.govresearchgate.net
Future research is likely to leverage the unique features of this compound for the development of sophisticated chemical tools and therapeutic strategies. The indole scaffold's ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, makes it an excellent starting point for designing molecules that can modulate complex biological processes. researchgate.net
Probing Cellular Pathways: One of the most exciting future directions for indole derivatives like this compound is their development as chemical probes to elucidate cellular pathways. nih.gov The propanoic acid moiety offers a convenient handle for "click chemistry" or other bio-orthogonal conjugation methods. This would allow for the attachment of reporter tags such as fluorophores or biotin, enabling researchers to track the molecule's distribution within cells, identify its binding partners, and visualize its engagement with specific targets in real-time. Such probes would be invaluable for studying the roles of the pathways they modulate, including inflammation, cell proliferation, and neuro-inflammation. jchr.orgmdpi.com
Scaffold for Targeted Therapeutics: The indole core is a privileged scaffold in drug discovery, with numerous derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents. bio-connect.nlmdpi.com The 3-acetyl group and the N1-propanoic acid side chain of this compound are ripe for chemical modification. Future synthetic efforts will likely focus on creating libraries of analogues to optimize potency and selectivity for specific biological targets. For instance, modifications could enhance activity against targets like tubulin, protein kinases, or histone deacetylases (HDACs), which are implicated in cancer. mdpi.com A study on related 3-(1-Aryl-1H-indol-5-yl)propanoic acids demonstrated their potential as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammation, highlighting a potential therapeutic avenue for this class of compounds. nih.gov
Modulating the Microbiome and Host-Pathogen Interactions: There is growing recognition of the role of microbial indole compounds in mediating communication between the microbiome and the host. nih.govnews-medical.net Indole and its derivatives can influence gut barrier integrity, immune responses, and even the virulence of pathogenic bacteria. nih.govnews-medical.net Future research could explore how this compound and its metabolites interact with microbial signaling pathways. This could lead to the development of novel strategies to beneficially modulate the gut microbiome or to create new antimicrobial agents that disrupt bacterial communication.
Plant Growth Regulation and Agriculture: Indole derivatives, most notably indole-3-acetic acid (IAA), are critical plant hormones. nih.gov Research has shown that various indole compounds can influence plant growth, development, and immune responses. nih.gov The structural similarity of this compound to these natural regulators suggests a potential future application in agriculture. Studies could investigate its role as a plant growth regulator or as an inducer of plant defense mechanisms against pathogens, potentially leading to more sustainable agricultural practices. nih.govresearchgate.net
The table below outlines potential research directions and the rationale based on the structural features of this compound and findings from related indole compounds.
| Research Direction | Rationale | Potential Application | Key Structural Feature |
| Chemical Probe Development | The propanoic acid chain allows for bio-orthogonal conjugation to reporter molecules. nih.gov | Pathway elucidation, target identification, and validation. | Propanoic Acid Moiety |
| Targeted Drug Discovery | The indole scaffold is a "privileged structure" known to interact with various biological targets like kinases and tubulin. bio-connect.nlmdpi.com | Development of novel anticancer, anti-inflammatory, or anti-infective agents. | Indole Nucleus, 3-Acetyl Group |
| Microbiome Modulation | Microbial communities produce and respond to indole signals, influencing host health. nih.govnews-medical.net | Therapeutics for inflammatory bowel disease or novel antibiotics. | Indole Nucleus |
| Agricultural Applications | Indole derivatives are known plant growth regulators and can activate plant defense mechanisms. nih.gov | Development of new plant growth promoters or eco-friendly pesticides. | Indole-Propanoic Acid Structure |
Q & A
Q. What are the established synthetic routes for 3-(3-acetyl-1H-indol-1-yl)propanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common strategy involves nucleophilic substitution or Michael addition reactions. For example, bromopropanoic acid derivatives can react with acetylated indole precursors under basic conditions. Reaction optimization includes:
- Catalyst selection : DABCO (1,4-diazabicyclo[2.2.2]octane) enhances regioselectivity and E:Z isomer ratios in analogous reactions .
- Temperature control : Lower temperatures (-15°C) reduce side reactions and improve isomer purity .
- Purification : Flash chromatography (e.g., ISCO RediSep® columns) with gradients of ethyl acetate/hexane separates isomers effectively .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., acetyl group position) and confirms regiochemistry .
- HPLC : Reverse-phase HPLC with UV detection (280 nm) monitors reaction progress and quantifies E:Z isomer ratios .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can stereochemical outcomes (E/Z isomerism) be controlled during synthesis of derivatives?
- Methodological Answer :
- Catalyst tuning : DABCO or triethylamine promotes kinetic control, favoring E-isomers in Michael additions .
- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) stabilize transition states for higher stereoselectivity .
- Temperature : Lower temperatures (-15°C to 0°C) suppress isomerization post-reaction .
Q. What strategies mitigate competing N- vs. S-alkylation in reactions involving indole derivatives?
- Methodological Answer :
- Protecting groups : Acetylation of indole’s NH group directs reactivity to sulfur or oxygen nucleophiles .
- pH modulation : Alkaline conditions (pH >9) favor thiolate anion formation, reducing N-alkylation .
- Substrate design : Bulky leaving groups (e.g., tert-butyl esters) sterically hinder undesired pathways .
Q. How do structural modifications influence biological activity, and what in vitro models are appropriate for assessment?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., acetyl) enhance metabolic stability and target binding .
- In vitro assays :
- Cardioprotection models : Hypoxia-reoxygenation in mouse cardiomyocytes evaluates cell viability .
- Antiproliferative screens : Human tumor cell lines (e.g., HCT-116) assess cytotoxicity via MTT assays .
Q. What computational approaches predict interactions with biological targets, and how are models validated?
- Methodological Answer :
- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding to enzymes like enoyl-CoA hydratase .
- MD simulations : GROMACS models conformational stability in aqueous environments .
- Validation : Correlate computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
